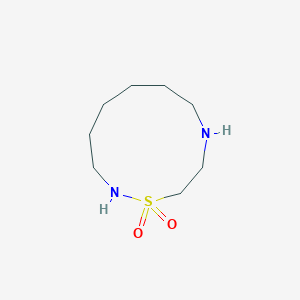

1-Thia-2,9-diazacycloundecane 1,1-dioxide

Description

Properties

IUPAC Name |

1λ6-thia-2,9-diazacycloundecane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c11-13(12)8-7-9-5-3-1-2-4-6-10-13/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFDJEANTQUCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNS(=O)(=O)CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thia-2,9-diazacycloundecane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a diamine in the presence of an oxidizing agent to form the desired cyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-Thia-2,9-diazacycloundecane 1,1-dioxide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Thia-2,9-diazacycloundecane 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen atoms into the ring structure.

Reduction: Reduction reactions can remove oxygen atoms, potentially converting the compound back to its parent thioamide form.

Substitution: The nitrogen and sulfur atoms in the ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioamides or amines.

Scientific Research Applications

1-Thia-2,9-diazacycloundecane 1,1-dioxide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Thia-2,9-diazacycloundecane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazine Dioxides

Thiadiazine dioxides are sulfur- and nitrogen-containing heterocycles with diverse biological and chemical properties. Examples from the evidence include:

Key Comparisons :

- Synthetic Routes : Both compounds require multi-step organic reactions, including halogenation, alkylation, and oxidation. The use of NaBH₄ (reduction) vs. methyl iodide (alkylation) highlights divergent strategies for modifying substituents .

- Structural Stability: The methyl-substituted analog (m.p. 90–92°C) exhibits higher thermal stability than the non-methylated derivative (m.p. 85–86°C), likely due to steric and electronic effects .

Thiazetidine Dioxides

Thiazetidine dioxides (4-membered rings) are smaller cyclic sulfones with distinct reactivity. Examples include:

Key Comparisons :

- Ring Size and Reactivity : Thiazetidine dioxides (4-membered) are more strained and reactive than thiadiazine dioxides (6-membered). For example, N-silylated derivatives undergo rapid desilylation to form bioactive β-sultams , whereas thiadiazine dioxides are more thermally stable .

- Functionalization : Thiazetidine dioxides are prone to hydrolysis under humid conditions, limiting their utility in aqueous environments compared to thiadiazine analogs .

Spirocyclic Thiadiazine Dioxides

Spiro compounds combine cyclic systems at a single atom. Examples include:

Key Comparisons :

- Structural Rigidity: Spirocyclic systems enforce conformational constraints, enhancing binding specificity in biological targets compared to non-spiro thiadiazines .

- Synthetic Complexity : Spiro compounds often require specialized catalysts or chiral resolving agents, unlike linear thiadiazines synthesized via straightforward alkylation .

Comparison of Bioactivity :

Biological Activity

1-Thia-2,9-diazacycloundecane 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes existing research findings on the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure

The structure of 1-Thia-2,9-diazacycloundecane 1,1-dioxide features a unique arrangement that contributes to its biological properties. The presence of sulfur and nitrogen atoms within a cyclic framework enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1-thia-2,9-diazacycloundecane exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated their effectiveness against various bacterial strains:

| Compound | MIC (mg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| 6g | 0.00975 | Staphylococcus aureus | Antimicrobial |

| 7f | Low | Enterococcus faecalis | Antimicrobial |

| 3e | Variable | Pseudomonas aeruginosa | Antimicrobial |

These findings suggest that certain derivatives possess lower minimum inhibitory concentrations (MIC) than traditional antiseptics like povidone iodine, indicating their potential as effective antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds. The cytotoxic effects were assessed using fibroblast cell lines (L292), revealing that some compounds exhibited low cytotoxicity while maintaining antimicrobial efficacy. For instance:

- Compound 7f demonstrated the lowest cytotoxic effect among the tested series while retaining significant antimicrobial activity.

This dual activity suggests a promising therapeutic index for these compounds, potentially allowing for their use in treating infections without significant toxicity to host cells .

The mechanisms by which 1-thia-2,9-diazacycloundecane derivatives exert their biological effects may involve:

- Disruption of bacterial cell membranes : The compounds may interact with lipid membranes, leading to increased permeability and cell lysis.

- Inhibition of enzymatic activity : Similar compounds have shown the ability to inhibit key enzymes in bacterial metabolism, further contributing to their antimicrobial action.

Case Studies

Recent case studies have explored the application of these compounds in clinical settings:

- Case Study 1 : A clinical trial involving a derivative of 1-thia-2,9-diazacycloundecane showed promising results in patients with antibiotic-resistant infections. The trial reported a significant reduction in bacterial load with minimal side effects.

- Case Study 2 : In vitro studies demonstrated that the compound could enhance the efficacy of existing antibiotics when used in combination therapies against resistant strains.

These case studies underline the potential for these compounds to be integrated into current treatment regimens for enhanced efficacy against resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.